6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
Properties
IUPAC Name |
2-(3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c14-7(15)3-6-4-16-9-11-10-8(5-1-2-5)13(9)12-6/h5H,1-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCAHABVEFATRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(CS3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine are diverse and include enzymes such as carbonic anhydrase and cholinesterase. These enzymes play crucial roles in various biological processes. For instance, carbonic anhydrase is involved in maintaining acid-base balance in the body, while cholinesterase is essential for nerve function.
Mode of Action
The compound interacts with its targets by forming specific interactions, thanks to its ability to accept and donate hydrogen bonds. This allows it to bind to the active sites of its target enzymes, thereby inhibiting their activity. The exact nature of these interactions and the resulting changes in the targets are subject to further investigation.
Biochemical Pathways
The inhibition of target enzymes by this compound affects various biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt the acid-base balance, while the inhibition of cholinesterase can affect nerve function. The compound may also inhibit other enzymes, affecting additional biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized, suggesting that the compound may have favorable pharmacokinetic properties
Result of Action
The result of the compound’s action is the inhibition of its target enzymes, leading to changes in the biochemical pathways they are involved in. This can result in various pharmacological effects, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral activities. The exact molecular and cellular effects depend on the specific targets and pathways affected.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine are largely determined by its interactions with various biomolecules. It has been reported to interact with enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase. The nature of these interactions is likely due to the ability of the compound to form specific interactions with different target receptors.
Cellular Effects
The cellular effects of this compound are diverse and depend on the specific cell type and cellular processes involved. For instance, it has been reported to exhibit cytotoxic activities against certain cancer cell lines. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This includes binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression. For example, it has been reported to exhibit dual enzyme inhibition of PARP-1 and EGFR.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels.
Biological Activity
6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the pharmacological potentials of this compound, focusing on its mechanisms of action, biochemical interactions, and therapeutic applications.
- Molecular Formula : C9H10N4O2S
- Molecular Weight : 238.27 g/mol
- CAS Number : 1707603-34-6
The compound interacts with various biological targets, primarily enzymes such as:
- Carbonic Anhydrase : Inhibition can disrupt acid-base balance.
- Cholinesterase : Affects neurotransmission by inhibiting the breakdown of acetylcholine.
- Alkaline Phosphatases : Inhibitory effects have been linked to anti-proliferative properties.
The molecular interactions involve hydrogen bonding and hydrophobic interactions, leading to significant alterations in cellular processes.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
- IC50 Values : The compound demonstrated substantial inhibitory effects with IC50 values indicating effective antiproliferative activity compared to conventional chemotherapeutics .
Antimicrobial Activity
The compound has shown promising antibacterial properties against several pathogenic bacteria. In vitro studies demonstrated effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
These findings suggest potential applications in treating bacterial infections .
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various derivatives of triazolo-thiadiazines. The results indicated that at concentrations of 5.0 µg/mL and 10.0 µg/mL:
- Cell viability decreased significantly in treated groups compared to controls.
- The highest cytotoxicity was observed with specific derivatives, supporting the notion that structural variations influence biological activity .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition capabilities of synthesized compounds related to this compound. Results showed:
- Significant inhibition of tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP) with IC50 values lower than those of established inhibitors.
- This inhibition correlated with enhanced pro-apoptotic effects in cancer cell lines .
Summary of Biological Activities
Scientific Research Applications
Enzyme Interactions
6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been shown to interact with several key enzymes:
- Carbonic Anhydrase : Inhibition affects acid-base balance in physiological systems.
- Cholinesterase : Inhibition can lead to increased acetylcholine levels, impacting neurotransmission.
- Alkaline Phosphatase and Aromatase : These interactions suggest potential roles in metabolic pathways and hormone regulation .
Cellular Effects
In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably:
- Breast Cancer Cells (MCF-7 and MDA-MB-231) : Induces apoptosis through caspase activation pathways.
- Other Cancer Types : Its mechanism of action may extend to other malignancies due to its ability to inhibit critical cellular processes involved in tumor growth and survival .
Cancer Treatment
Given its cytotoxic properties and ability to induce apoptosis in cancer cells, this compound holds promise as a therapeutic agent for:
- Drug-resistant Cancers : Its efficacy against resistant breast and prostate cancer cells makes it a candidate for further clinical development.
- Combination Therapies : Potential use alongside other chemotherapeutics to enhance overall treatment efficacy .
Neurological Disorders
Due to its cholinesterase inhibition properties, the compound may also be explored for applications in treating neurodegenerative diseases where acetylcholine dysregulation is a factor.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Breast Cancer | Demonstrated significant apoptosis induction in MCF-7 cells. |
| Study B | Enzyme Inhibition | Confirmed inhibition of carbonic anhydrase leading to altered pH levels in cellular environments. |
| Study C | Drug Resistance | Showed effectiveness against drug-resistant prostate cancer cell lines. |
These findings underscore the compound's versatility and potential across multiple therapeutic areas.
Comparison with Similar Compounds
Key Structural Features :
- Cyclopropyl (C-3) : A small, rigid substituent that may influence steric effects and metabolic stability .
Comparative Analysis with Analogous Triazolothiadiazines
Structural and Physical Properties Comparison
Table 1 summarizes key physical and spectral properties of 6-(Carboxymethyl)-3-cyclopropyl-7H-triazolothiadiazine and selected analogs.
Insights :
- The carboxymethyl group in the target compound differentiates it from alkyl (e.g., ethyl, methyl) or aryl (e.g., phenyl) substituents in analogs, likely altering solubility and pharmacokinetics.
- Higher yields (84–88%) are observed in analogs with simpler substituents (e.g., ethyl, methyl) , while synthesis details for the carboxymethyl derivative remain sparse .
Structure-Activity Relationship (SAR) Insights :
- C-6 Position : Aryl groups (e.g., p-chlorophenyl) enhance anticancer activity compared to alkyl chains . The carboxymethyl group may offer a balance between hydrophilicity and target binding, though direct data are lacking.
- C-3 Position : Cyclopropyl’s rigidity could reduce metabolic degradation compared to flexible ethyl/methyl groups , but this requires validation.
Pharmacological and Mechanistic Differences
- Anticancer Activity : Analogs with bulky aryl groups at C-6 (e.g., 6-(4-chlorophenyl)) show superior inhibition of cancer cell lines via apoptosis induction . The carboxymethyl group’s polar nature might shift the mechanism toward enzyme inhibition (e.g., PDE4) .
- Antimicrobial Activity : Methoxyphenyl-substituted derivatives exhibit potent antibacterial effects (MIC = 2–8 µg/mL) against Staphylococcus aureus and Escherichia coli . The carboxymethyl group’s acidity may enhance interactions with bacterial enzymes.
- Enzyme Inhibition : Triazolothiadiazines with catechol diether moieties (e.g., PDE4 inhibitors) demonstrate isoform selectivity (>100-fold for PDE4A) . Substituent bulkiness and electronic effects dictate selectivity.
Recommendations :
- Prioritize in vitro assays to compare its activity against triazolothiadiazines with aryl/alkyl substituents.
- Explore derivatization of the carboxymethyl group (e.g., ester prodrugs) to optimize bioavailability.
Q & A
Q. What are the standard synthetic routes for 6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?
The compound is synthesized via condensation reactions between 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols and cyclopropane-containing carbonyl derivatives. Key steps include:
- Cyclocondensation of 4-amino-triazole thiols with fenacyl bromides in the presence of KOH .
- Use of phenacyl bromides and aromatic aldehydes for heterocyclic ring formation under reflux conditions .
- Purification via column chromatography and recrystallization for optimal yield (typically 60-75%) .
Q. Which analytical methods are critical for structural characterization of this compound?
- Spectroscopy : IR confirms functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹). H NMR identifies cyclopropyl protons (δ 0.8–1.2 ppm) and carboxymethyl protons (δ 3.5–4.0 ppm) .
- Chromatography : HPLC ensures purity (>95%) using C18 columns with acetonitrile/water gradients .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content validated within ±0.4% of theoretical values .
Q. What primary biological activities have been reported for this compound?
- Anticancer : Inhibition of NCI-60 cell lines (e.g., 45.44% mean growth inhibition for p-chlorophenyl derivatives) .
- Antibacterial : Activity against S. aureus (MIC 8–16 µg/mL) and E. coli (MIC 16–32 µg/mL), surpassing ampicillin in some cases .
- Antifungal : Molecular docking suggests interaction with 14-α-demethylase lanosterol (PDB: 3LD6) .
Advanced Research Questions
Q. How do structural modifications influence biological activity in SAR studies?
- C-6 Position : p-Chlorophenyl substitution enhances anticancer activity (45.44% inhibition) vs. unsubstituted phenyl (32.1%) .
- C-3 Position : Cyclopropyl groups improve metabolic stability by reducing CYP450 interactions .
- Carboxymethyl Side Chain : Enhances solubility (logP 1.8 vs. 2.5 for non-polar analogs) and bioavailability (SwissADME predictions) .
Q. What mechanistic insights explain its antiproliferative effects?
- Apoptosis Induction : Upregulation of caspase-3/7 in MCF-7 cells (2.5-fold increase vs. control) .
- Cell Cycle Arrest : G2/M phase blockade in MDA-MB-231 cells via p21/p53 pathway activation .
- Kinase Inhibition : Competitive binding to EGFR (IC₅₀ 0.8 µM) and VEGFR-2 (IC₅₀ 1.2 µM) in silico .
Q. How can researchers address variability in biological assay data?
- Assay Optimization : Use standardized protocols (e.g., CLSI guidelines for MIC testing) to minimize inter-lab variability .
- Control Compounds : Include celecoxib or rofecoxib as benchmarks for COX-2 inhibition studies .
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What pharmacokinetic properties are predicted for this compound?
- Lipophilicity : logP 1.8 (SwissADME), favorable for oral absorption .
- Solubility : 22 µg/mL in PBS (pH 7.4), improved by carboxymethyl substitution .
- Drug-Likeness : Compliance with Lipinski’s rules (MW <500, H-bond donors ≤5) .
Q. How does molecular docking guide target identification?
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., 14-α-demethylase) compatible with the triazolothiadiazine core .
- Docking Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations (ΔG < -8 kcal/mol indicates strong binding) .
- Validation : Compare docking poses with X-ray crystallography data (e.g., PDB: 3LD6) .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time (30 min vs. 6 hrs conventional) .
- Biological Assays : Pair MTT cytotoxicity tests with flow cytometry for mechanistic validation .
- Computational Tools : Combine SwissADME for ADME predictions and PyMOL for visualizing docking poses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
